

# Application Notes and Protocols for Uprosertib Hydrochloride in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Uprosertib hydrochloride	
Cat. No.:	B607777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Uprosertib hydrochloride**, also known as GSK2141795, is a potent and selective, orally bioavailable pan-Akt inhibitor.[1] It acts as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key serine/threonine kinases in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, growth, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.[2] These application notes provide detailed protocols for utilizing **Uprosertib hydrochloride** in both biochemical and cell-based kinase activity assays to probe the function of the Akt signaling pathway.

## **Mechanism of Action**

**Uprosertib hydrochloride** exerts its inhibitory effect by binding to the ATP-binding pocket of Akt kinases, preventing the phosphorylation of their downstream substrates. This leads to the inhibition of the PI3K/Akt/mTOR signaling cascade, which can induce cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[2]

## Data Presentation In Vitro Kinase Inhibitory Activity of Uprosertib Hydrochloride



Kinase Target	IC50 (nM)	Kd (nM)	Assay Type
Akt1	180	16	Cell-free
Akt2	328	49	Cell-free
Akt3	38	5	Cell-free
ROCK1	1570	Not Reported	Cell-free
ROCK2	1850	Not Reported	Cell-free
CDK7	2100	Not Reported	Cell-free

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase.[1]

Cellular Activity of Uprosertib Hydrochloride

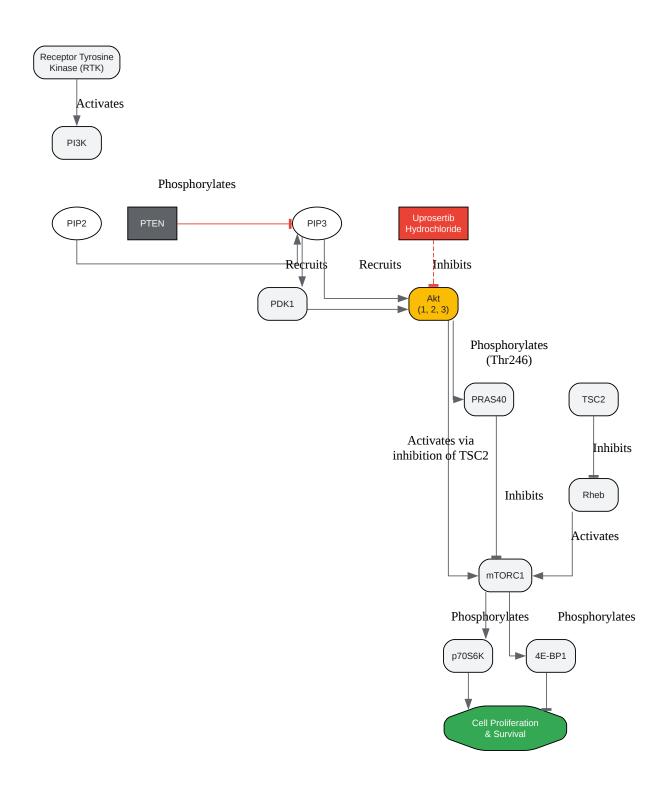
Cell Line	Assay Type	IC50 (μM)	Incubation Time
HCT-116	Antiproliferative (SRB assay)	0.72	72 hours
LNCaP	PRAS40 Phosphorylation (ELISA)	0.07563	1 hour
OVCAR-8	Antiproliferative (SRB assay)	0.54	72 hours

This table summarizes the inhibitory effects of **Uprosertib hydrochloride** on cell proliferation and downstream Akt signaling in various cancer cell lines.[1]

## **Signaling Pathway**

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **Uprosertib hydrochloride**.





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway with Uprosertib inhibition.

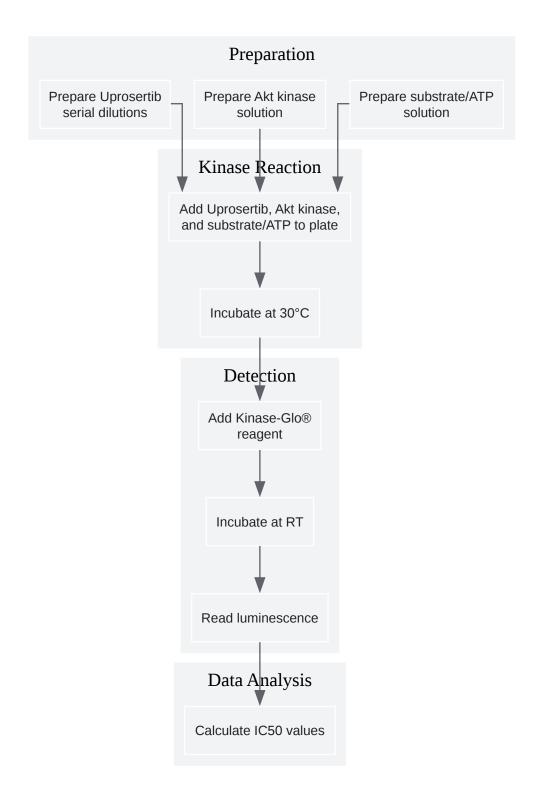


# Experimental Protocols Biochemical Kinase Activity Assay (In Vitro)

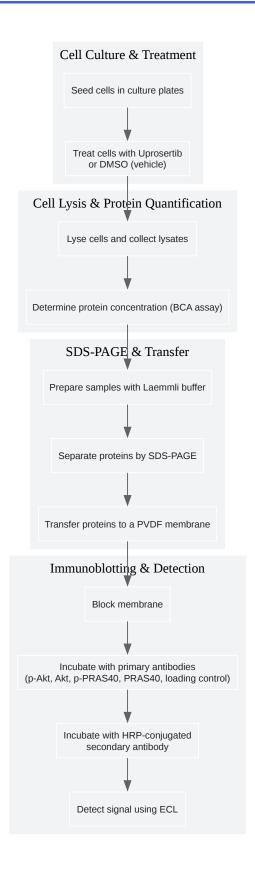
This protocol describes a general method to determine the IC50 of **Uprosertib hydrochloride** against purified Akt kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Workflow Diagram:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Uprosertib
  Hydrochloride in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607777#uprosertib-hydrochloride-for-kinase-activity-assays]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com